molecular formula C14H16N2 B7724537 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine CAS No. 202199-03-9

1-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B7724537
CAS No.: 202199-03-9
M. Wt: 212.29 g/mol
InChI Key: XTKDSQFTLMREPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-N-(pyridin-2-ylmethyl)ethanamine is an organic compound with the molecular formula C14H16N2 It is a heterocyclic amine that features a phenyl group and a pyridin-2-ylmethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of 2-pyridinemethanamine with phenylacetaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-(pyridin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: More saturated amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-Phenyl-N-(pyridin-2-ylmethyl)ethanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and pyridinyl groups can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.

Comparison with Similar Compounds

  • 1-Phenyl-N-(pyridin-3-ylmethyl)ethanamine
  • 1-Phenyl-N-(pyridin-4-ylmethyl)ethanamine
  • 1-Phenyl-N-(pyridin-2-ylethyl)ethanamine

Comparison: 1-Phenyl-N-(pyridin-2-ylmethyl)ethanamine is unique due to the position of the pyridinyl group at the 2-position, which can influence its chemical reactivity and biological activity. The 3- and 4-position analogs may exhibit different binding affinities and selectivities due to variations in steric and electronic effects.

Properties

IUPAC Name

1-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15-14/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDSQFTLMREPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280566
Record name N-(1-Phenylethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202199-03-9
Record name N-(1-Phenylethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202199-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Phenylethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Reactant of Route 3
Reactant of Route 3
1-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Reactant of Route 4
Reactant of Route 4
1-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Reactant of Route 5
Reactant of Route 5
1-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Reactant of Route 6
Reactant of Route 6
1-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.